4-Methyl-2-oxo-2h-chromen-7-yl valerate
Overview
Description
4-Methyl-2-oxo-2h-chromen-7-yl valerate is a chemical compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and drug design. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with a valerate ester group attached at the 7th position.
Preparation Methods
The synthesis of 4-Methyl-2-oxo-2h-chromen-7-yl valerate typically involves the esterification of 7-hydroxy-4-methylcoumarin with valeric acid or its derivatives. One common method is the O-acylation reaction, where 7-hydroxy-4-methylcoumarin reacts with valeric acid chloride in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at ambient temperature, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
4-Methyl-2-oxo-2h-chromen-7-yl valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-2-oxo-2h-chromen-7-yl valerate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2h-chromen-7-yl valerate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . It can also induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species .
Comparison with Similar Compounds
4-Methyl-2-oxo-2h-chromen-7-yl valerate is unique due to its valerate ester group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Methyl-2-oxo-2h-chromen-7-yl benzenesulfonate: Known for its anticancer properties.
4-Methyl-2-oxo-2h-chromen-7-yl sulfamate: Exhibits antimicrobial activity.
4-Methyl-2-oxo-2h-chromen-7-yl nicotinate: Used in medicinal chemistry for its diverse biological activities.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-14(16)18-11-6-7-12-10(2)8-15(17)19-13(12)9-11/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKLBBMONJISPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282998 | |
Record name | 4-methyl-2-oxo-2h-chromen-7-yl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-35-9 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6335-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 29067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC29067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-2-oxo-2h-chromen-7-yl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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